molecular formula C8H19N3 B3235250 N*1*-Methyl-N*1*-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine CAS No. 1353998-22-7

N*1*-Methyl-N*1*-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine

Cat. No. B3235250
CAS RN: 1353998-22-7
M. Wt: 157.26 g/mol
InChI Key: OIXQSAZRZSGQIN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-Methyl-N1-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two amine groups. The presence of multiple nitrogen atoms suggests that it could participate in a variety of chemical reactions .


Chemical Reactions Analysis

As mentioned earlier, the presence of multiple nitrogen atoms in this compound suggests that it could participate in a variety of chemical reactions. For instance, it could act as a ligand in transition metal catalysis, influencing various C─C, C─N, and C─O bond formations in multicomponent reactions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, if this compound shows promise as a catalyst in chemical reactions, future research could focus on optimizing its performance and exploring its use in various industrial processes .

properties

IUPAC Name

N'-methyl-N'-[(3S)-1-methylpyrrolidin-3-yl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-10-5-3-8(7-10)11(2)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXQSAZRZSGQIN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N*1*-Methyl-N*1*-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N*1*-Methyl-N*1*-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine
Reactant of Route 2
N*1*-Methyl-N*1*-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N*1*-Methyl-N*1*-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine
Reactant of Route 4
N*1*-Methyl-N*1*-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N*1*-Methyl-N*1*-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N*1*-Methyl-N*1*-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.